molecular formula C36H55N3O9 B12755502 2-Oxa-6,9,15-triazahexadecan-16-oic acid, 13-hydroxy-8-(1-methylethyl)-7,10-dioxo-14-(phenylmethyl)-11-((2,3,4-trimethoxyphenyl)methyl)-,1,1-dimethylethyl ester, (8S-(8R*,11S*,13R*,14R*))- CAS No. 178047-86-4

2-Oxa-6,9,15-triazahexadecan-16-oic acid, 13-hydroxy-8-(1-methylethyl)-7,10-dioxo-14-(phenylmethyl)-11-((2,3,4-trimethoxyphenyl)methyl)-,1,1-dimethylethyl ester, (8S-(8R*,11S*,13R*,14R*))-

Cat. No.: B12755502
CAS No.: 178047-86-4
M. Wt: 673.8 g/mol
InChI Key: DWOMOTUAJLXZBO-KGVZJERPSA-N
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Description

2-Oxa-6,9,15-triazahexadecan-16-oic acid, 13-hydroxy-8-(1-methylethyl)-7,10-dioxo-14-(phenylmethyl)-11-((2,3,4-trimethoxyphenyl)methyl)-,1,1-dimethylethyl ester, (8S-(8R*,11S*,13R*,14R*))- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents. Common synthetic routes may include:

    Step 1: Formation of the core structure through a condensation reaction.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Final modifications to achieve the desired stereochemistry and functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved could be related to signal transduction, metabolic processes, or gene expression regulation.

Properties

CAS No.

178047-86-4

Molecular Formula

C36H55N3O9

Molecular Weight

673.8 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl]carbamate

InChI

InChI=1S/C36H55N3O9/c1-23(2)30(34(42)37-18-13-19-44-6)39-33(41)26(21-25-16-17-29(45-7)32(47-9)31(25)46-8)22-28(40)27(20-24-14-11-10-12-15-24)38-35(43)48-36(3,4)5/h10-12,14-17,23,26-28,30,40H,13,18-22H2,1-9H3,(H,37,42)(H,38,43)(H,39,41)/t26-,27+,28+,30+/m1/s1

InChI Key

DWOMOTUAJLXZBO-KGVZJERPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCCOC)NC(=O)[C@H](CC1=C(C(=C(C=C1)OC)OC)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C(C(=O)NCCCOC)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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